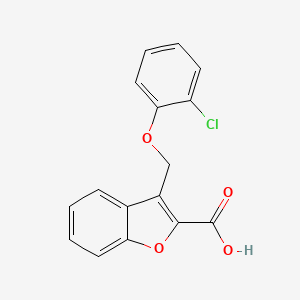

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

Overview

Description

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid (CAS 1039891-11-6) is a benzofuran derivative with a molecular formula of C₁₆H₁₁ClO₄ and a molecular weight of 302.71 g/mol . Its structure features:

- A benzofuran core with a carboxylic acid group at position 2.

- A 2-chlorophenoxymethyl substituent at position 3, introducing both aromatic and ether functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Introduction of the 2-Chlorophenoxymethyl Group: This step involves the reaction of the benzofuran intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the 2-chlorophenoxymethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid, exhibit promising anticancer properties. For instance, benzofuran-based carboxylic acids have been shown to inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. Specific derivatives demonstrated submicromolar inhibition against hCA IX and hCA XII isoforms, indicating their potential as anticancer agents . The compound's structure allows it to interact effectively with these enzymes, leading to cell cycle arrest in cancer cells.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds that modulate histone deacetylase activity have been linked to improvements in cognitive function and neuroprotection . The structural characteristics of this compound may facilitate similar mechanisms.

Synthesis and Chemical Properties

Synthetic Methods

The synthesis of this compound can be achieved through various methods involving chloromethylation and subsequent reactions with phenolic compounds . Efficient synthetic routes are crucial for producing sufficient quantities for research and potential therapeutic applications.

| Method | Description | Yield (%) |

|---|---|---|

| Chloromethylation | Reaction of phenolic compounds with chloromethyl reagents | High |

| Coupling Reactions | Formation of the benzofuran structure through coupling with carboxylic acids | Moderate |

Biological Studies

Mechanism of Action

Research indicates that the mechanism of action for benzofuran derivatives involves the inhibition of specific enzymes related to tumor progression and inflammation. For example, studies have shown that these compounds can induce apoptosis in cancer cells by affecting cell cycle regulation . The detailed structure-activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance biological activity.

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, treatment with a related benzofuran derivative resulted in a significant increase in cell death rates compared to controls, demonstrating its potential as a therapeutic agent against aggressive cancers . -

Case Study 2: Neuroprotection

Another study highlighted the protective effects of benzofuran derivatives against neurodegeneration in animal models, suggesting their utility in developing treatments for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid (CAS 2092377-95-0)

- Molecular formula : C₁₁H₉ClO₃S.

- Key differences: Chlorine at position 5 (vs. position 2 in the target compound). Ethylsulfanyl group at position 3 (vs. phenoxymethyl).

- Implications: The sulfur atom in the ethylsulfanyl group may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the ether-linked phenoxymethyl group. This compound is discontinued, limiting its practical use .

3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (CAS 63430-02-4)

- Key differences: Sulfanyl group linked to 2-chlorophenyl (vs. phenoxymethyl).

- Implications : The sulfur atom may increase metabolic stability but alter electronic properties due to weaker electron-donating effects compared to oxygen. This compound is also discontinued .

5-Chloro-3-(ethanesulfonyl)-1-benzofuran-2-carboxylic acid (CAS 2138348-61-3)

- Molecular formula : C₁₁H₉ClO₅S.

- Key differences :

- Ethanesulfonyl group at position 3 (strong electron-withdrawing).

- Chlorine at position 4.

- Implications : The sulfonyl group increases acidity of the carboxylic acid and may improve solubility in polar solvents. This contrasts with the target compound’s ether group, which balances lipophilicity and hydrogen-bonding .

Positional Isomers and Electronic Effects

1-Benzofuran-2-carboxylic acid (2BF) vs. 1-Benzofuran-3-carboxylic acid (3BF)

- Key findings (DFT studies) :

Pharmacologically Active Analogs

4-Chloro-5-[4-(2,6-dichlorobenzenesulfonyl)piperazin-1-yl]-1-benzofuran-2-carboxylic acid

- Role : Farnesoid X receptor agonist for cancer therapy.

- Key differences: Sulfonyl-piperazine substituent at position 5 (vs. phenoxymethyl at position 3).

- Implications : The bulky sulfonyl-piperazine group enhances receptor specificity but reduces membrane permeability compared to the target compound’s compact substituent .

Melting Points and Solubility

- Solubility : Carboxylic acid groups promote hydrogen bonding (e.g., dimer formation in ), suggesting moderate aqueous solubility .

Biological Activity

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a chlorophenoxymethyl group and a carboxylic acid functional group. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Many benzofuran derivatives have shown promising results against different cancer cell lines.

- Antimicrobial Properties : Some studies suggest potential efficacy against bacterial strains.

Anticancer Activity

Recent studies have focused on the anticancer potential of benzofuran derivatives, including this compound.

Case Studies and Findings

-

Cytotoxicity Assays :

Compound MCF-7 IC50 (μM) MDA-MB-231 IC50 (μM) 9b NA 37.60 ± 1.86 9e 14.91 ± 1.04 2.52 ± 0.39 9f 19.70 ± 2.06 11.50 ± 1.05 - Mechanism of Action :

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, with findings suggesting effectiveness against specific bacterial strains.

Research Findings

- A study highlighted that certain benzofuran derivatives displayed antimicrobial activity, making them potential candidates for further development in treating infections .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid, and how can key reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step routes involving:

- Core benzofuran formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or thermal conditions .

- Chlorophenoxymethyl introduction : Pd-catalyzed C-H activation or nucleophilic substitution reactions using 2-chlorophenol derivatives. Evidence from structurally similar benzofuran compounds suggests that reaction efficiency depends on solvent polarity (e.g., DMF or THF) and base selection (e.g., NaH or K₂CO₃) .

- Carboxylic acid functionalization : Hydrolysis of ester precursors using alkaline conditions (e.g., NaOH/EtOH), with purity monitored via HPLC ≥98% .

Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve the molecular geometry and confirm substituent positions. For example, analogous benzofuran-carboxylic acids exhibit intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers .

- Hydrogen bonding analysis : Use crystallographic data to identify interactions influencing solid-state packing, critical for understanding solubility and stability .

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

Methodological Answer:

- HPLC-MS : Quantify purity (>98%) and detect degradation products, especially under acidic/alkaline hydrolysis conditions .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly for the acid-sensitive chlorophenoxymethyl group .

- Spectroscopic methods : FT-IR to monitor carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and ¹³C NMR to verify benzofuran ring substitution patterns .

Advanced Research Questions

Q. How does the 2-chlorophenoxymethyl group influence bioactivity compared to other benzofuran derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Compare with analogs like 5-(1-Piperazinyl)-1-benzofuran-2-carboxylic acid or 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid . The electron-withdrawing chloro group may enhance binding to targets like Farnesoid X receptors (FXR) via hydrophobic interactions .

- In vitro assays : Test receptor affinity using fluorescence polarization or SPR, noting that steric effects from the chlorophenoxy moiety could alter binding kinetics .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay standardization : Control variables like pH, solvent (DMSO concentration), and cell line specificity. For example, discrepancies in IC₅₀ values may arise from varying FXR isoform expression .

- Purity validation : Ensure compound integrity via LC-MS, as impurities (e.g., unreacted intermediates) may confound activity results .

Q. What challenges arise in synthesizing and handling acid-sensitive functional groups in this compound?

Methodological Answer:

- Protecting group strategies : Use tert-butyl esters or Fmoc-protected intermediates to prevent decarboxylation during synthesis .

- Low-temperature reactions : Conduct nucleophilic substitutions at 0–5°C to minimize side reactions with the chlorophenoxymethyl group .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Utilize crystal structure data (e.g., PDB entries) to model binding poses with FXR or other targets. Adjust force fields to account for chloro group electronegativity .

- MD simulations : Assess dynamic interactions over time, focusing on hydrogen bonding and π-π stacking with receptor aromatic residues .

Properties

IUPAC Name |

3-[(2-chlorophenoxy)methyl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO4/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXLPPWUYISSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)COC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.